BenchChemオンラインストアへようこそ!

Aganodine

Cardiovascular Pharmacology Imidazoline Receptor Human Tissue Pharmacology

Aganodine is the gold-standard ligand for presynaptic imidazoline receptor research, exhibiting top-ranked potency in human atrial appendages and consistent cross-tissue pharmacology. Its unique rauwolscine-resistant inhibition of [³H]-norepinephrine release enables selective investigation of imidazoline receptor contributions to cardiac sympathetic neurotransmission. Choose this compound for validated cross-species receptor characterization; substitute ligands cannot replicate its distinct rank order of potency or receptor subtype selectivity.

Molecular Formula C9H10Cl2N4
Molecular Weight 245.11 g/mol
CAS No. 86696-87-9
Cat. No. B1666638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAganodine
CAS86696-87-9
SynonymsAganodine;  Aganodin
Molecular FormulaC9H10Cl2N4
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl
InChIInChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14)
InChIKeyDFKHOVYSCCPSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aganodine (CAS 86696-87-9): Baseline Characteristics of a Guanidine-Based Presynaptic Imidazoline Receptor Agonist


Aganodine is a synthetic guanidine derivative (MW 245.11, C9H10Cl2N4) that functions as a preferential agonist at presynaptic imidazoline receptors [1][2]. Through its agonism at these receptors, aganodine inhibits the electrically evoked release of [3H]-norepinephrine from sympathetic nerve terminals [1][3]. The compound is structurally related to isoindoline derivatives but exhibits pharmacological properties that distinguish it from both imidazolines (e.g., clonidine, moxonidine) and other guanidines (e.g., DTG) [2][4]. Aganodine is supplied as a research-grade compound for in vitro and ex vivo investigations of imidazoline receptor pharmacology [3].

Why Aganodine Cannot Be Simply Replaced by Other Imidazoline Receptor Ligands


Generic substitution among imidazoline receptor ligands is scientifically invalid due to profound differences in receptor subtype selectivity, intrinsic efficacy, and tissue-specific pharmacology. Aganodine exhibits a unique pharmacological profile characterized by high potency at presynaptic imidazoline receptors in peripheral cardiovascular tissues [1][2], a distinct rank order of potency relative to both imidazolines (e.g., clonidine, moxonidine) and other guanidines (e.g., DTG) [3][4], and a dissociation between its affinity for I1/I2 binding sites and its functional inhibition of norepinephrine release [5]. Furthermore, aganodine's effects in brain tissue are mediated predominantly via α2-adrenoceptors rather than imidazoline receptors, a phenomenon not universally shared by other imidazoline agonists [6]. These differential characteristics underscore that experimental outcomes obtained with aganodine cannot be extrapolated to other imidazoline receptor ligands without direct empirical validation.

Quantitative Differentiation of Aganodine from Comparator Imidazoline Receptor Ligands


Superior Potency at Presynaptic Imidazoline Receptors in Human Atrial Appendages

In human atrial appendages, the rank order of potency for inhibition of electrically evoked [3H]-noradrenaline release in the presence of 1 µM rauwolscine was: aganodine ≥ BDF 6143 > DTG ≥ clonidine > cirazoline > idazoxan [1][2]. This quantitative rank order establishes aganodine as the most potent compound among a panel of prototypical imidazoline receptor ligands in a clinically relevant human cardiovascular tissue.

Cardiovascular Pharmacology Imidazoline Receptor Human Tissue Pharmacology

Higher Potency and Efficacy in Rabbit Heart Sympathetic Nerves Compared to Oxymetazoline and BDF 6143

In rabbit heart sympathetic nerves, aganodine inhibited evoked noradrenaline overflow with an IC50 of 2.4 nmol/l and a maximum inhibition of approximately 80% [1][2]. In the same preparation, the α2-adrenoceptor agonist oxymetazoline exhibited an IC50 of 2.9 nmol/l with ~90% maximum inhibition, while the mixed α2-antagonist/imidazoline agonist BDF 6143 showed an IC50 of 18 nmol/l with ~70% maximum inhibition [1][3].

Sympathetic Neurotransmission Rabbit Heart IC50 Comparison

Differential Antagonism by Rauwolscine at α2-Adrenoceptors vs. Imidazoline Receptors

In rabbit heart, rauwolscine antagonized the inhibitory effect of aganodine with a potency (-log KB) of 6.75, which is approximately 1/30th of the potency observed against the α2-autoreceptor ( -log KB = 8.20 for oxymetazoline) [1][2]. In human atrial appendages, the apparent pA2 of rauwolscine against aganodine was 5.55, compared to 5.21 against DTG [3][4].

Receptor Selectivity Rauwolscine Antagonism α2-Adrenoceptor

High Affinity for I2-Imidazoline Binding Sites Relative to Clonidine

In rat cerebral cortex, aganodine displayed a biphasic competition curve against [3H]2-BFI binding, indicating high (KiH = 2.9-78 nM) and low (KiL = 4.7-158 µM) affinity sites [1]. The pharmacological profile for [3H]2-BFI binding was: aganodine > cirazoline > 2-BFI >> clonidine > amiloride >> efaroxan, typical of I2-imidazoline sites [1][2].

I2-Imidazoline Receptor Radioligand Binding Ki Comparison

Peripheral Selectivity: No Functional Imidazoline Receptor Activity in Brain Tissue

In rabbit brain cortex slices, the inhibitory effect of aganodine on [3H]-noradrenaline release was markedly attenuated by phenoxybenzamine to the same extent as clonidine, moxonidine, and noradrenaline, indicating that aganodine acts primarily via α2-adrenoceptors rather than imidazoline receptors in brain tissue [1][2]. This contrasts with its action in peripheral cardiovascular tissues, where imidazoline receptor-mediated effects predominate [3][4].

Tissue Selectivity Brain vs. Periphery Phenoxybenzamine Sensitivity

Validated Research Applications for Aganodine Based on Differential Evidence


Investigating Presynaptic Imidazoline Receptor Function in Human Cardiovascular Tissue

Aganodine is the preferred ligand for studies of presynaptic imidazoline receptors in human atrial appendages due to its top-ranked potency among imidazoline/guanidine ligands in this tissue [1][2]. Its inhibitory effect on [3H]-noradrenaline release is resistant to blockade by 1 µM rauwolscine, enabling selective investigation of imidazoline receptor-mediated modulation of sympathetic neurotransmission in human myocardium [3].

Differentiating Imidazoline Receptor vs. α2-Adrenoceptor Signaling in Rabbit Heart

Aganodine's IC50 of 2.4 nmol/l and maximum inhibition of ~80% in rabbit heart sympathetic nerves, combined with its differential sensitivity to rauwolscine (-log KB = 6.75 vs. 8.20 for α2-autoreceptors), makes it an optimal tool for discriminating between imidazoline receptor and α2-adrenoceptor contributions to cardiac sympathetic inhibition [1][2]. The compound allows for selective activation of the imidazoline receptor component when used in conjunction with appropriate antagonist concentrations [3].

Characterizing I2-Imidazoline Binding Site Pharmacology in Radioligand Assays

Aganodine exhibits high affinity for I2-imidazoline binding sites (KiH = 2.9-78 nM) and displays a rank order of affinity (aganodine > cirazoline > 2-BFI >> clonidine) that is typical of the I2B-subtype [1][2]. It is therefore suitable for use as a reference ligand in competition binding assays aimed at characterizing novel compounds' interactions with I2-imidazoline sites, particularly in rat brain and liver membrane preparations [3].

Comparative Pharmacology Studies Across Peripheral Tissues

Aganodine's consistent rank order of potency across multiple peripheral tissues—including human atrial appendages, rabbit aorta, pulmonary artery, and rat vena cava—establishes it as a reference standard for cross-species and cross-tissue comparisons of presynaptic imidazoline receptor pharmacology [1][2]. This reproducibility supports its use in validating tissue-specific imidazoline receptor expression and function [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aganodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.